molecular formula C11H12N4O3 B8582696 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

Cat. No. B8582696
M. Wt: 248.24 g/mol
InChI Key: SOVSZUDWMWJKQF-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared from 5-ethyl-1H-pyrazolo[3,4-c]pyridine by using the same procedures as for the preparation of 2-(3-carbamoyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetic acid (Scheme A26). MS (LC-MS): 249 [M+H]+, tR (HPLC conditions k): 0.49 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](C1C=C2C=NNC2=CN=1)[CH3:2].[C:12]([C:15]1[C:23]2[C:18](=[CH:19][N:20]=[CH:21][CH:22]=2)[N:17]([CH2:24][C:25]([OH:27])=[O:26])[N:16]=1)(=[O:14])[NH2:13]>>[C:12]([C:15]1[C:23]2[C:18](=[CH:19][N:20]=[C:21]([CH2:1][CH3:2])[CH:22]=2)[N:17]([CH2:24][C:25]([OH:27])=[O:26])[N:16]=1)(=[O:14])[NH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C2C(=CN1)NN=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=NN(C2=CN=CC=C21)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.49 min.
Duration
0.49 min

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=NN(C2=CN=C(C=C21)CC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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